molecular formula C22H28N2O B11059238 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11059238
M. Wt: 336.5 g/mol
InChI Key: VGDYTWWEHQQYSS-UHFFFAOYSA-N
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Description

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole ring, a tert-butylphenoxy group, and a methylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-tert-butylphenol with formaldehyde to form 4-tert-butylphenoxymethyl chloride. This intermediate is then reacted with 1-(2-methylpropyl)-1H-1,3-benzodiazole under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-tert-butylphenoxy)methyl]-1-methylpyridinium
  • 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
  • 2,6-di-tert-butyl-4-methylphenol

Uniqueness

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole ring with a tert-butylphenoxy group and a methylpropyl side chain. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C22H28N2O/c1-16(2)14-24-20-9-7-6-8-19(20)23-21(24)15-25-18-12-10-17(11-13-18)22(3,4)5/h6-13,16H,14-15H2,1-5H3

InChI Key

VGDYTWWEHQQYSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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